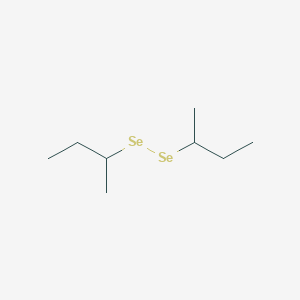
Di(butan-2-yl)diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(butan-2-yl)diselane is an organoselenium compound characterized by the presence of two butan-2-yl groups attached to a diselane (Se-Se) bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di(butan-2-yl)diselane can be synthesized through the reaction of butan-2-yl lithium with selenium. The reaction typically involves the following steps:
- Preparation of butan-2-yl lithium by reacting butan-2-yl bromide with lithium metal in anhydrous ether.
- Reaction of butan-2-yl lithium with elemental selenium to form this compound.
The reaction conditions generally require low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature control and solvent selection, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Di(butan-2-yl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to selenides.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of groups.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various alkyl or aryl diselanes, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Di(butan-2-yl)diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Medicine: Research has explored the potential anticancer properties of selenium-containing compounds, including this compound, due to their ability to induce apoptosis in cancer cells
Industry: It can be used in the synthesis of other organoselenium compounds, which have applications in materials science and catalysis.
Wirkmechanismus
The mechanism by which di(butan-2-yl)diselane exerts its effects, particularly in biological systems, involves the interaction of selenium atoms with cellular components. Selenium can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis. This mechanism is particularly relevant in the context of its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(phenyl)diselane: Another organoselenium compound with phenyl groups instead of butan-2-yl groups.
Di(methyl)diselane: Contains methyl groups attached to the diselane bond.
Di(ethyl)diselane: Features ethyl groups instead of butan-2-yl groups.
Uniqueness
Di(butan-2-yl)diselane is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other diselanes
Eigenschaften
CAS-Nummer |
56592-98-4 |
|---|---|
Molekularformel |
C8H18Se2 |
Molekulargewicht |
272.2 g/mol |
IUPAC-Name |
2-(butan-2-yldiselanyl)butane |
InChI |
InChI=1S/C8H18Se2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
FJMJPIFAAYBKCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Se][Se]C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


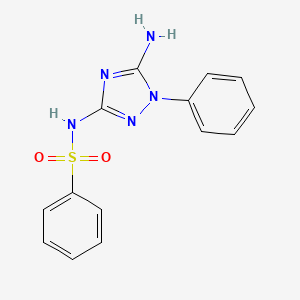
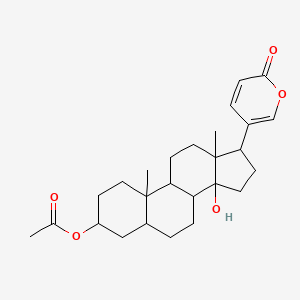
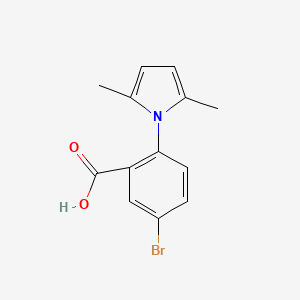

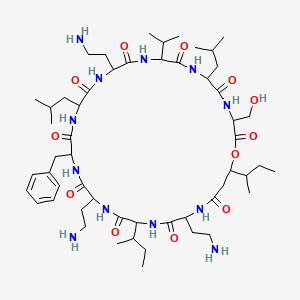


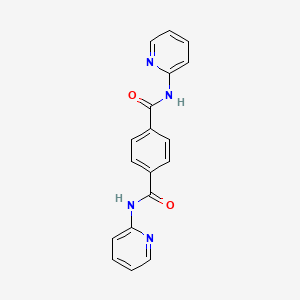
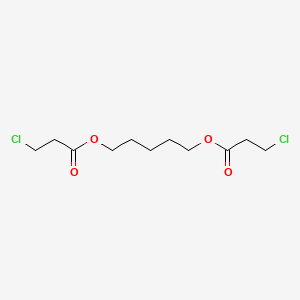
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)


![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
